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methylbenzoic Acid

Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the structural

elucidation of 2-amino-3-bromo-5-methylbenzoic acid. Designed for researchers, scientists,

and professionals in drug development, this document moves beyond procedural lists to

explain the scientific rationale behind each analytical step. We will integrate data from multiple

spectroscopic techniques to build a self-validating case for the molecule's precise structure,

emphasizing the synergy between different analytical methods.

Introduction and Strategic Overview
2-Amino-3-bromo-5-methylbenzoic acid (C₈H₈BrNO₂) is a substituted anthranilic acid

derivative. Its unique arrangement of functional groups—an amine, a carboxylic acid, a

bromine atom, and a methyl group on an aromatic scaffold—makes it a valuable intermediate

in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, its reactive

handles are leveraged by medicinal chemists to construct more complex molecules with

potential biological activity.[1]

The unequivocal confirmation of its structure is paramount before its use in any synthetic

pathway. A multi-technique analytical approach is not merely best practice; it is essential for
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ensuring the regiochemistry of the substituents is correctly assigned. This guide will detail the

integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear

Magnetic Resonance (NMR) experiments to achieve this confirmation.

Initial Hypothesis: The Proposed Structure
Based on its IUPAC name, the proposed structure is as follows:

Parent: Benzoic acid

Substituents:

An amino group (-NH₂) at position 2.

A bromine atom (-Br) at position 3.

A methyl group (-CH₃) at position 5.

Molecular Formula: C₈H₈BrNO₂[3][4] Molecular Weight: 230.06 g/mol [3][5] IUPAC Name: 2-
amino-3-bromo-5-methylbenzoic acid[3] Common Synonyms: 3-Bromo-5-methylanthranilic

acid, 6-Amino-5-bromo-m-toluic acid[3]

Degree of Unsaturation Calculation: The degree of unsaturation (DoU) provides initial insight

into the molecule's structure. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) - (1/2) +

(1/2) = 5 A DoU of 5 is consistent with a substituted benzene ring (which accounts for 4

degrees of unsaturation: one ring and three double bonds) and a carbonyl group (C=O) from

the carboxylic acid (which accounts for the fifth degree).

The Elucidation Workflow: A Multi-Pronged
Approach
A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a

case by correlating data from orthogonal techniques. Our workflow is designed to first confirm

the molecular formula and key functional groups before mapping the precise connectivity of the

atomic framework.
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Caption: Overall workflow for the structure elucidation of 2-amino-3-bromo-5-methylbenzoic
acid.

Mass Spectrometry: The First Piece of the Puzzle
Mass spectrometry serves two primary functions at the outset: confirming the molecular weight

and providing evidence for the presence of key elements through isotopic patterns.

Rationale for MS: This is the definitive technique for determining the molecular mass of the

analyte. For halogenated compounds, the natural isotopic abundance of elements like bromine

provides a characteristic signature, offering an immediate layer of validation.

Expected Observations:

Molecular Ion (M⁺): A signal corresponding to the intact molecule.

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which

are nearly equal in abundance. Therefore, we expect to see two peaks of almost equal

intensity for the molecular ion, separated by 2 m/z units: the [M]⁺ peak at m/z ≈ 229 and the

[M+2]⁺ peak at m/z ≈ 231. This pattern is a hallmark of a monobrominated compound.

High-Resolution MS (HRMS): This technique would provide a highly accurate mass

measurement (e.g., 228.9738 Da for C₈H₈⁷⁹BrNO₂), allowing for the unambiguous

determination of the elemental formula.[3][5]

Data Point Expected Value Rationale

Molecular Formula C₈H₈BrNO₂
Derived from proposed

structure.

Monoisotopic Mass 228.9738 u (for ⁷⁹Br) Calculated exact mass.[3][5]

[M]⁺ and [M+2]⁺ Peaks m/z ≈ 229 and 231

Characteristic isotopic

signature of a single bromine

atom.

Fragmentation
Loss of H₂O (M-18), loss of

COOH (M-45)

Common fragmentation

pathways for carboxylic acids.
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Infrared Spectroscopy: Identifying the Functional
Groups
IR spectroscopy is a rapid and non-destructive method to confirm the presence of the

molecule's key functional groups. It works by detecting the vibrational frequencies of bonds

within the molecule.

Rationale for IR: The proposed structure contains several IR-active functional groups (amine,

carboxylic acid). The presence or absence of their characteristic absorption bands provides

strong evidence for the structural hypothesis. IR spectra for this compound are available in

public databases, confirming its vibrational characteristics.[3]

Expected Key Absorptions:
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Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Interpretation

3400–3200

N-H Stretch

(asymmetric/symmetri

c)

Primary Amine

A doublet in this

region is characteristic

of the -NH₂ group.

3300–2500 (broad) O-H Stretch Carboxylic Acid

A very broad band

due to hydrogen

bonding, often

overlapping with C-H

stretches.

~1700 C=O Stretch Carboxylic Acid

Strong, sharp

absorption typical for

a carbonyl group.

1620–1550 N-H Bend Primary Amine
Bending vibration of

the amino group.

1600, 1475 C=C Stretch Aromatic Ring

Absorptions

characteristic of the

benzene ring.

1300–1200 C-N Stretch Aromatic Amine
Confirms the amine is

attached to the ring.

600-500 C-Br Stretch Aryl Halide

Indicates the

presence of the

carbon-bromine bond.

Nuclear Magnetic Resonance: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for structure elucidation, as it provides detailed

information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule.
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Rationale for ¹H NMR: The number of signals, their integration (area under the peak), chemical

shift (position), and multiplicity (splitting pattern) allow us to deduce the number and type of

protons and their neighboring relationships.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10-13 Broad Singlet 1H COOH

The acidic proton

of the carboxylic

acid is highly

deshielded and

often exchanges,

leading to a

broad signal.

~7.5-7.8 Doublet (d) 1H Ar-H

Aromatic proton

ortho to the -

COOH group

and meta to the -

NH₂ group.

Deshielded by

the carbonyl.

~7.2-7.4 Doublet (d) 1H Ar-H

Aromatic proton

meta to the -

COOH group

and ortho to the -

NH₂ group.

~4.5-5.5 Broad Singlet 2H NH₂

Amine protons

are often broad

due to

quadrupole

effects and

exchange. Their

chemical shift is

solvent-

dependent.

~2.1-2.3 Singlet (s) 3H CH₃ Methyl group

protons attached

to the aromatic

ring. Appears as

a singlet as there
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are no adjacent

protons.

Note: The two aromatic protons (at C4 and C6) are expected to be meta-coupled to each other,

resulting in small doublet splitting (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.

Rationale for ¹³C NMR: The number of signals confirms the number of non-equivalent carbons.

The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data: We expect 8 distinct signals, one for each carbon atom in the

molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~170 C=O
Carboxylic acid carbonyl

carbon, highly deshielded.

~145 C-NH₂

Aromatic carbon attached to

the electron-donating amino

group.

~135-140 C-CH₃
Aromatic carbon attached to

the methyl group.

~130-135 Ar-CH Aromatic methine carbons.

~120-125 Ar-CH Aromatic methine carbons.

~115 C-COOH
Aromatic carbon attached to

the carboxylic acid.

~110 C-Br
Aromatic carbon attached to

bromine (shielded by halogen).

~20 CH₃
Methyl carbon, in the typical

sp³ region.
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2D NMR for Unambiguous Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively

prove the proposed substitution pattern.

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3

bonds). We would expect to see a cross-peak between the two aromatic protons, confirming

their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the

carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C

signals for the protonated carbons (the two Ar-CH carbons and the CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing

together the entire structure. It shows correlations between protons and carbons that are 2-3

bonds away.

Key Expected HMBC Correlations:

H₃C (δ ~2.2)

C-5 (δ ~138)
(C-CH₃)

²J

C-4, C-6 (δ ~130-135)
(Ar-CH)

³J

Ar-H (δ ~7.3)

³J

Ar-H (δ ~7.6)

C-1 (δ ~115)
(C-COOH)

³J

Click to download full resolution via product page

Caption: Key expected HMBC correlations for confirming the molecular structure.

Methyl Protons (A): Will show a strong three-bond (³J) correlation to the two adjacent

aromatic methine carbons (C4 and C6) (E) and a two-bond (²J) correlation to the carbon it is

attached to (C5) (D). This is critical for placing the methyl group.

Aromatic Proton at C6 (C): Will show a three-bond (³J) correlation to the carboxylic acid

carbon (C1) (F), confirming its position relative to the -COOH group.
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Aromatic Proton at C4 (B): Will show a three-bond (³J) correlation to the carbon bearing the

methyl group (C5) (D).

These correlations, taken together, leave no ambiguity about the substitution pattern on the

aromatic ring.

Experimental Protocols
Synthesis via Electrophilic Bromination
A common and reliable method for synthesizing the title compound is through the direct

bromination of 2-amino-5-methylbenzoic acid.[6]

Protocol: Bromination using N-Bromosuccinimide (NBS)

Dissolution: Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide

(DMF).

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise at

room temperature. The use of NBS is often preferred as it is a solid and easier to handle

than liquid bromine.[6]

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: Once the starting material is consumed, pour the reaction mixture into water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

(3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or column chromatography to yield 2-amino-3-bromo-5-methylbenzoic acid as a solid.[7]

General Protocol for Spectroscopic Analysis
Sample Preparation: Prepare samples of the purified compound. For NMR, dissolve ~5-10

mg in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For IR, a
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KBr pellet or ATR (Attenuated Total Reflectance) can be used. For MS, dissolve a small

amount in a suitable solvent like methanol or acetonitrile.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field

spectrometer.

MS: Acquire a mass spectrum using an Electrospray Ionization (ESI) or Gas

Chromatography-Mass Spectrometry (GC-MS) instrument.[6]

IR: Acquire an infrared spectrum using an FTIR spectrometer over the range of 4000-400

cm⁻¹.[3]

Data Processing and Interpretation: Process the raw data using appropriate software.

Analyze the spectra as detailed in the sections above, correlating all data points to build a

cohesive structural argument.

Conclusion
The structure of 2-amino-3-bromo-5-methylbenzoic acid is confirmed through a systematic

and integrated analytical approach. Mass spectrometry validates the molecular weight (230.06

g/mol ) and the presence of a single bromine atom. Infrared spectroscopy confirms the key

functional groups: a primary amine, a carboxylic acid, and an aromatic ring. Finally, a full suite

of 1D and 2D NMR experiments provides an unambiguous map of the molecular skeleton,

confirming the precise regiochemistry of the substituents on the benzene ring. This multi-

technique validation is the cornerstone of scientific integrity in chemical research, ensuring that

subsequent synthetic and biological studies are built upon a foundation of confirmed molecular

identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b085322?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/27694
https://www.myskinrecipes.com/shop/en/halogenated-benzoic-acids/77131--2-amino-3-bromo-5-methylbenzoic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromo-5-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromo-5-methylbenzoic-acid
https://www.chembk.com/en/chem/2-AMINO-3-BROMO-5-METHYLBENZOIC%20ACID
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-3-methylbenzoic-acid
https://www.benchchem.com/product/b085322
https://www.chemicalbook.com/synthesis/2-amino-5-bromo-3-methylbenzoic-acid.htm
https://www.chemicalbook.com/synthesis/2-amino-5-bromo-3-methylbenzoic-acid.htm
https://www.benchchem.com/product/b085322#2-amino-3-bromo-5-methylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b085322#2-amino-3-bromo-5-methylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b085322#2-amino-3-bromo-5-methylbenzoic-acid-structure-elucidation
https://www.benchchem.com/product/b085322#2-amino-3-bromo-5-methylbenzoic-acid-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

